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molecular formula C7H12BrNOS B8541160 3-(4-Bromobutyl)-4-thiazolidinone

3-(4-Bromobutyl)-4-thiazolidinone

Cat. No. B8541160
M. Wt: 238.15 g/mol
InChI Key: XJWHYQCVFUOUHF-UHFFFAOYSA-N
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Patent
US05041445

Procedure details

A mixture of 4-oxothiazolidine (25 g,) dimethylformamide (500 ml), and KOH (27.16 g) was stirred under N2 at room temperature for 1.5 hours. To the resulting mixture was added 1,4-dibromobutane (101 ml) and stirring was continued at room temperature for 44 hours. The reaction mixture was poured into H2O (1000 ml) and the aqueous mixture was extracted three times with 300 ml portions of ethyl acetate. The combined extracts were washed with H2O (300 ml) and brine (300 ml), dried over Na2SO4, and concentrated in vacuo to an oil. HPLC of a 44.95 g aliquot yielded 7.15 g of an oil which upon distillation yielded a clear liquid, b.p. 134°-137° C/0.12 mmHg.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
27.16 g
Type
reactant
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][S:5][CH2:4][NH:3]1.CN(C)C=O.[OH-].[K+].[Br:14][CH2:15][CH2:16][CH2:17][CH2:18]Br>O>[Br:14][CH2:15][CH2:16][CH2:17][CH2:18][N:3]1[C:2](=[O:1])[CH2:6][S:5][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
O=C1NCSC1
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
27.16 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
101 mL
Type
reactant
Smiles
BrCCCCBr
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under N2 at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at room temperature for 44 hours
Duration
44 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted three times with 300 ml portions of ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with H2O (300 ml) and brine (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
DISTILLATION
Type
DISTILLATION
Details
HPLC of a 44.95 g aliquot yielded 7.15 g of an oil which upon distillation
CUSTOM
Type
CUSTOM
Details
yielded a clear liquid, b.p. 134°-137° C/0.12 mmHg

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
BrCCCCN1CSCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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